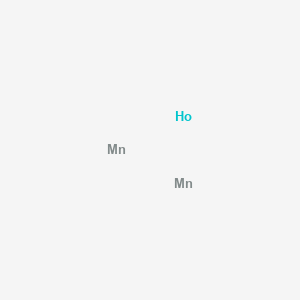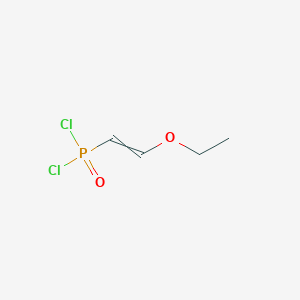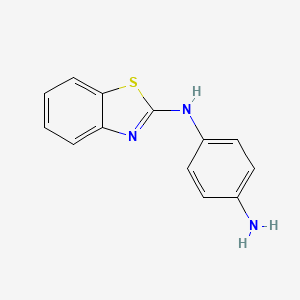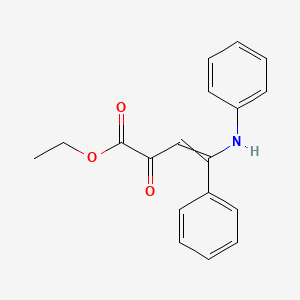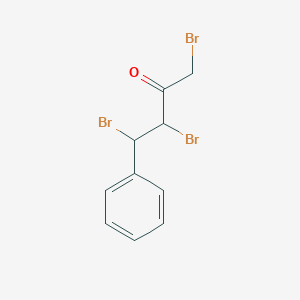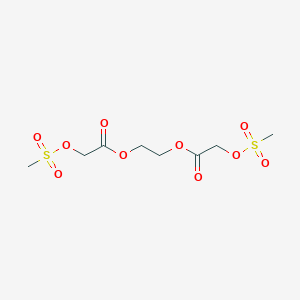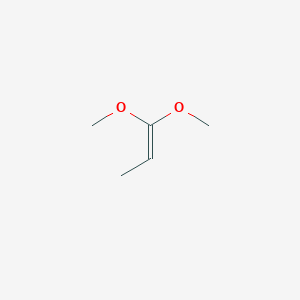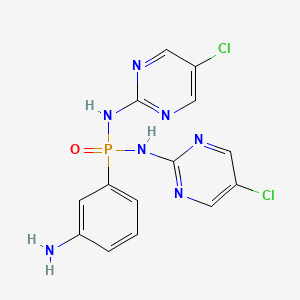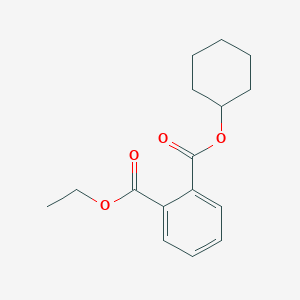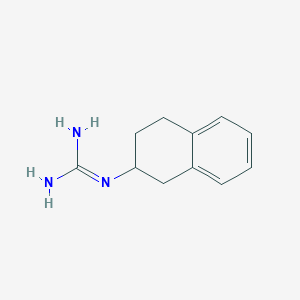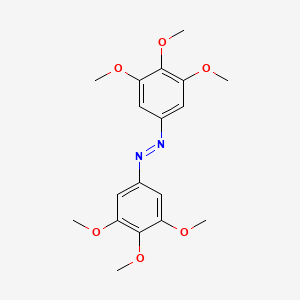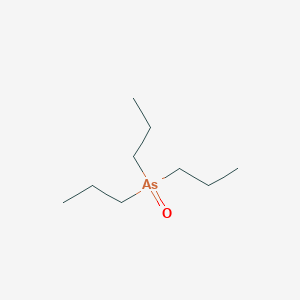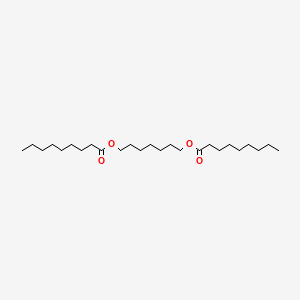
Heptane-1,7-diyl dinonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptane-1,7-diyl dinonanoate is a chemical compound characterized by its unique structure, which includes a heptane backbone with dinonanoate groups attached at the 1 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of heptane-1,7-diyl dinonanoate typically involves the esterification of heptane-1,7-diol with nonanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Heptane-1,7-diyl dinonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid and heptane-1,7-dicarboxylic acid.
Reduction: Heptane-1,7-diol and nonanol.
Substitution: Various substituted heptane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Heptane-1,7-diyl dinonanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of heptane-1,7-diyl dinonanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups in the compound can undergo hydrolysis, releasing nonanoic acid and heptane-1,7-diol, which can further interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Heptane-1,7-diyl diformate: Similar structure but with formate groups instead of nonanoate groups.
Heptane-1,7-diyl diacetate: Contains acetate groups instead of nonanoate groups.
Heptane-1,7-diyl dibutyrate: Features butyrate groups instead of nonanoate groups.
Uniqueness
Heptane-1,7-diyl dinonanoate is unique due to its longer alkyl chain (nonanoate groups), which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous, such as in the production of high-performance polymers and specialty chemicals.
Propiedades
Número CAS |
5453-30-5 |
|---|---|
Fórmula molecular |
C25H48O4 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
7-nonanoyloxyheptyl nonanoate |
InChI |
InChI=1S/C25H48O4/c1-3-5-7-9-12-16-20-24(26)28-22-18-14-11-15-19-23-29-25(27)21-17-13-10-8-6-4-2/h3-23H2,1-2H3 |
Clave InChI |
QLZXRFAUNOYXNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)OCCCCCCCOC(=O)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


